![molecular formula C18H18N2O4 B13581739 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol CAS No. 716373-21-6](/img/structure/B13581739.png)
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol typically involves multiple steps, starting with the preparation of the indolizin-3-yl intermediate. The key steps include:
Formation of the Indolizin-3-yl Intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Nitration: The indolizin-3-yl intermediate is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.
Coupling with 2-Methoxy-4-phenol: The nitrated intermediate is coupled with 2-methoxy-4-phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy and phenol groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic conditions.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or aminated products.
科学的研究の応用
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit microbial growth by targeting bacterial cell walls or viral replication processes.
類似化合物との比較
Similar Compounds
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: Another synthetic alkaloid with anti-inflammatory properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different biological activities.
Uniqueness
2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol is unique due to its specific indolizin-3-yl and nitroethyl groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
716373-21-6 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC名 |
2-methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol |
InChI |
InChI=1S/C18H18N2O4/c1-12-9-14-5-3-4-8-19(14)18(12)15(11-20(22)23)13-6-7-16(21)17(10-13)24-2/h3-10,15,21H,11H2,1-2H3 |
InChIキー |
MUJDJMKWNQMKPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)C(C[N+](=O)[O-])C3=CC(=C(C=C3)O)OC |
溶解性 |
8.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


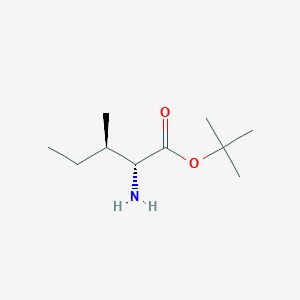
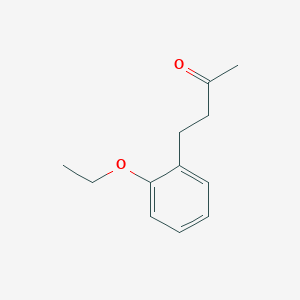

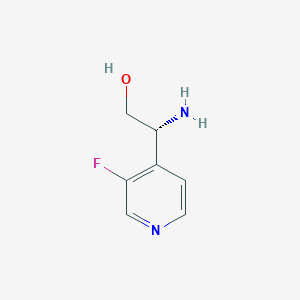



![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
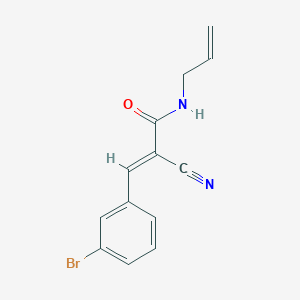
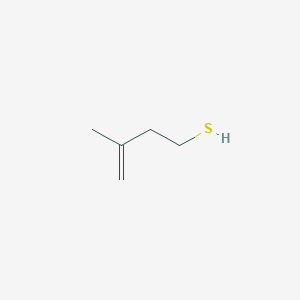
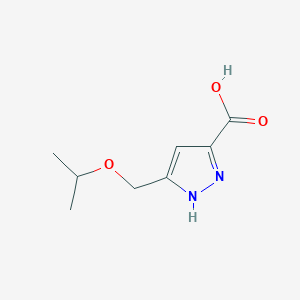
![N-[(1-aminocycloheptyl)methyl]-1-tert-butyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13581715.png)
![{4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)

